1-Pyridin-2-yl-cyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Pyridin-2-yl-cyclopentanecarboxylic acid”, there are related studies on the synthesis of similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular formula of “1-Pyridin-2-yl-cyclopentanecarboxylic acid” is C11H13NO2 . The molecular weight is 191.23 g/mol.Scientific Research Applications
Coordination Chemistry and Complex Compounds
Research has highlighted the extensive variability in the chemistry of compounds containing pyridine derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid. These compounds play a crucial role in forming complex compounds with metal ions, showcasing a range of properties from magnetic and spectroscopic characteristics to biological and electrochemical activities. The review of these compounds until 2008 suggests a rich area for future investigations into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Chemosensing
Pyridine derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid, are vital in medicinal chemistry due to their diverse biological activities. These activities range from antimicrobial, antioxidant, and anticancer properties to chemosensing applications. Their ability to bind with various ions and species makes them highly effective in designing sensors for detecting various entities in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The synthesis of pyridine and its derivatives, including 1-Pyridin-2-yl-cyclopentanecarboxylic acid, is crucial for catalytic applications. These compounds serve as essential intermediates in the development of catalysts and in asymmetric synthesis. The review on the synthesis and catalytic applications of pyridine-based compounds demonstrates their significance in creating novel and efficient catalytic systems for organic synthesis processes (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-2-ylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(6-2-3-7-11)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYGXJZDPBHBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739694 | |
Record name | 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-yl-cyclopentanecarboxylic acid | |
CAS RN |
783297-14-3 | |
Record name | 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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